molecular formula C17H13N3O3 B3881119 N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide

N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide

Cat. No. B3881119
M. Wt: 307.30 g/mol
InChI Key: WYTNUTAJUOQIAH-UHFFFAOYSA-N
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Description

“N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide” is a complex organic compound. It likely contains a furamide group (a furan ring attached to an amide group), a phenyl group (a benzene ring), and a pyridinylamino group (a pyridine ring attached to an amino group) .


Synthesis Analysis

The synthesis of similar compounds often involves various organic chemistry reactions, such as condensation, substitution, or coupling reactions . The exact synthesis process would depend on the starting materials and the desired isomer of the product.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, the furan ring might participate in electrophilic aromatic substitution, and the pyridine ring might undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as their solubility, melting point, boiling point, and reactivity, can be determined using various analytical techniques .

Future Directions

The future research directions for similar compounds could involve exploring their potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying their biological activity, their physical properties, or their reactivity under various conditions .

properties

IUPAC Name

N-[4-(pyridin-4-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(19-14-7-9-18-10-8-14)12-3-5-13(6-4-12)20-17(22)15-2-1-11-23-15/h1-11H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNUTAJUOQIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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